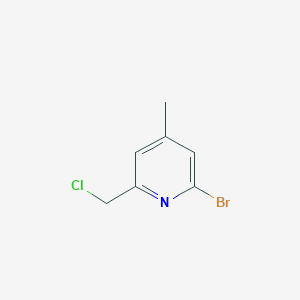

2-Bromo-6-(chloromethyl)-4-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(chloromethyl)-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-5-2-6(4-9)10-7(8)3-5/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRHJASAEJQUBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Positioning of Halogenated Pyridine Derivatives in Chemical Research

Halogenated pyridine (B92270) derivatives are a cornerstone of modern chemical research, primarily due to their role as versatile synthetic intermediates. nih.gov The pyridine ring is a fundamental structural motif found in a vast number of FDA-approved drugs, natural products, and functional materials. acs.orgrsc.orgnih.gov The introduction of halogen atoms onto the electron-deficient pyridine ring dramatically influences its reactivity, providing reliable handles for further chemical modification. nih.gov

The challenges associated with the direct functionalization of the pyridine C-H bond, stemming from the ring's low reactivity towards electrophilic substitution, have led chemists to rely on pre-halogenated precursors. rsc.orgnih.gov These halo-pyridines readily participate in a variety of powerful cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the precise and controlled formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.org This strategic positioning makes halogenated pyridines indispensable building blocks for creating the complex molecular scaffolds required for pharmaceuticals, agrochemicals, and advanced materials. nih.govchemimpex.commdpi.com

The Unique Reactivity Profile of 2 Bromo 6 Chloromethyl 4 Methylpyridine

The synthetic utility of 2-Bromo-6-(chloromethyl)-4-methylpyridine lies in its distinct and differential reactivity, which is conferred by the two different halogen substituents at specific positions on the pyridine (B92270) ring. This bifunctional nature allows for selective, stepwise reactions, making it a highly valuable tool for synthetic chemists.

The bromine atom at the C2 position and the chloromethyl group at the C6 position exhibit orthogonal reactivity. The C2-bromo group is positioned on an electron-deficient aromatic ring, making it an excellent electrophilic partner in transition-metal-catalyzed cross-coupling reactions. nih.gov Experimental and theoretical studies have shown that in dihalopyridines, the halogen atom adjacent to the ring nitrogen is typically more reactive in such transformations. nih.gov This allows for the selective formation of new bonds at this position.

Conversely, the chloromethyl group at the C6 position behaves as a reactive alkyl halide. Its benzylic-like character makes it highly susceptible to nucleophilic substitution (SN2) reactions. This site can be readily attacked by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce a variety of functional groups. A key synthetic strategy involves first reacting the more labile chloromethyl group, followed by a subsequent cross-coupling reaction at the bromo-substituted position. mdpi.com

| Property | Value |

| Chemical Formula | C₇H₇BrClN |

| Molecular Weight | 220.50 g/mol |

| CAS Number | 179546-86-0 |

Overview of Research Trajectories and Academic Significance

Research involving 2-Bromo-6-(chloromethyl)-4-methylpyridine primarily focuses on its application as a versatile building block in the synthesis of complex heterocyclic compounds. Its bifunctional nature is exploited to construct molecules with potential biological activity, particularly in the realms of pharmaceutical and agrochemical development. chemimpex.com

The academic significance of this compound stems from its ability to facilitate the efficient and regioselective synthesis of polysubstituted pyridines. The orthogonal reactivity of its two halogenated sites allows for a programmed, multi-step synthetic sequence. For instance, the chloromethyl group can be used to link the pyridine (B92270) core to another molecular fragment via a nucleophilic substitution reaction, after which the bromo group can be used as a handle for a subsequent metal-catalyzed cross-coupling reaction to build further complexity. mdpi.com This step-wise approach is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. The compound serves as a key intermediate in the synthesis of novel ligands for coordination chemistry and in the development of new materials with specific electronic or photophysical properties. chemimpex.comgeorgiasouthern.edu

Methodological Framework for the Comprehensive Literature Review

Retrosynthetic Analysis of the Molecular Architecture

A retrosynthetic analysis of 2-Bromo-6-(chloromethyl)-4-methylpyridine provides a logical framework for devising synthetic routes. The primary disconnections involve the carbon-halogen bonds and the formation of the pyridine (B92270) ring itself.

A key disconnection is the C-Cl bond of the chloromethyl group. This suggests a precursor such as (2-bromo-4-methyl-pyridin-6-yl)methanol, which can be converted to the target compound via a chlorination reaction, for instance, using thionyl chloride (SOCl₂). mdpi.com

Further disconnection of the C-Br bond points towards 2-chloro-4-methyl-6-(chloromethyl)pyridine as a potential precursor. However, a more common strategy involves the retrosynthesis to a simpler, commercially available or easily synthesized pyridine derivative, followed by sequential introduction of the required substituents. A plausible precursor is 2,4-dimethyl-6-aminopyridine, which can undergo diazotization followed by bromination to introduce the bromo group, and subsequent radical chlorination to functionalize one of the methyl groups.

Alternatively, a more fundamental retrosynthetic approach involves breaking down the pyridine ring itself. This leads to acyclic precursors that can be cyclized to form the desired substituted pyridine skeleton. For instance, a [4+2] cycloaddition strategy could be envisioned, where a 1,3-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source combine to form the dihydropyridine (B1217469) ring, which is then oxidized. baranlab.org

De Novo Synthesis Approaches

De novo synthesis offers a versatile platform for constructing the 2-Bromo-6-(chloromethyl)-4-methylpyridine molecule from acyclic precursors. These methods can be broadly categorized into strategies focusing on the formation of the pyridine ring and those centered on the introduction of the specific substituents.

Pyridine Ring Formation Strategies

The construction of the pyridine ring with the desired substitution pattern is a critical step in the de novo synthesis. Various cyclization and annulation reactions have been developed for this purpose. baranlab.org

One approach involves the cyclization of precursors that already contain some or all of the necessary substituents. For example, a Hantzsch-type pyridine synthesis could be adapted. researchgate.net This would involve the condensation of a β-ketoester, an aldehyde (such as acetaldehyde (B116499) to provide the C4-methyl group), and an ammonia source. Subsequent modifications would then be required to introduce the bromo and chloromethyl groups.

More direct methods involve the cyclization of α,β,γ,δ-unsaturated ketones with an ammonia source, which can lead to asymmetrically substituted pyridines. organic-chemistry.org

Annulation reactions provide another powerful tool for pyridine ring synthesis. For instance, a [3+3] cycloaddition between an O-acetyl ketoxime and an α,β-unsaturated aldehyde, catalyzed by a copper(I) salt and a secondary amine, can yield a variety of substituted pyridines. organic-chemistry.org

Another strategy is the [4+2] cycloaddition of vinylallenes with sulfonyl cyanides, which generates isopyridine intermediates that can be aromatized to pyridines. acs.org Furthermore, cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles has emerged as an efficient method for constructing multi-substituted pyridines. rsc.org

Introduction of Halogen and Methyl Substituents

A common and often more practical approach involves the functionalization of a pre-existing, simpler pyridine derivative. This typically involves the sequential introduction of the bromo, methyl, and chloromethyl groups.

The regioselective bromination at the C2 position is a crucial transformation. One established method starts from 2-amino-6-methylpyridine. chemicalbook.com This precursor can undergo a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a bromide ion. chemicalbook.com

Alternatively, direct bromination of a suitable pyridine precursor can be achieved. For instance, the bromination of 2,6-dimethylpyridine (B142122) can be performed using brominating agents like liquid bromine or N-bromosuccinimide (NBS). pipzine-chem.com The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents already present on the ring.

A different approach involves a metal-halogen exchange on a di-substituted pyridine. For example, starting from 2,6-dibromopyridine (B144722), a selective metal-halogen exchange at one of the bromo positions can be achieved using reagents like isopropylmagnesium chloride lithium chloride complex ("Turbo Grignard"). mdpi.com The resulting organometallic intermediate can then be reacted with an electrophile to introduce a different substituent.

Once the 2-bromo-4,6-dimethylpyridine (B109062) is obtained, the final step is the selective chlorination of one of the methyl groups. This is typically achieved through a radical chlorination reaction, often using N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator.

| Reaction | Reagents and Conditions | Precursor | Product | Reference |

| Chlorination of Alcohol | Thionyl chloride (SOCl₂) | 2-bromo-6-hydroxymethylpyridine | 2-bromo-6-chloromethylpyridine | mdpi.com |

| Diazotization and Bromination | 1. HBr, Br₂; 2. NaNO₂ | 2-Amino-6-methylpyridine | 2-Bromo-6-methylpyridine (B113505) | chemicalbook.com |

| Direct Bromination | Liquid bromine or NBS | 2,6-dimethylpyridine | 2-bromo-4,6-dimethylpyridine | pipzine-chem.com |

| Metal-Halogen Exchange | i-PrMgCl·LiCl | 2,6-dibromopyridine | 2-bromo-6-lithiopyridine | mdpi.com |

| Cycloaddition | Alkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoates, Cu-catalyst | Acyclic precursors | Substituted Pyridines | nih.gov |

Methylation Techniques at the C4 Position

The introduction of a methyl group at the C4 position of the pyridine ring is a critical step in the synthesis of 2-Bromo-6-(chloromethyl)-4-methylpyridine. One common strategy involves the synthesis of a pre-methylated pyridine precursor, such as 2-bromo-4-methylpyridine (B133514), which can then be further functionalized.

A well-documented route to 2-bromo-4-methylpyridine begins with a commercially available aminopyridine derivative. For instance, 2-methyl-4-aminopyridine (B1174260) can be converted to 2-methyl-4-bromopyridine via a diazotization reaction followed by bromination. fishersci.co.uk In a typical procedure, the aminopyridine is treated with hydrobromic acid and bromine at low temperatures, followed by the addition of sodium nitrite. This in situ generation of the diazonium salt and its subsequent replacement by a bromine atom provides the desired 2-methyl-4-bromopyridine. fishersci.co.uk

Another approach detailed in the patent literature involves the synthesis of 2-methyl-4-nitropyridine (B19543) as a key intermediate. google.com This method starts with the condensation of diethyl malonate with 2-chloro-4-nitropyridine, followed by decarboxylation to yield 2-methyl-4-nitropyridine. The nitro group is then reduced to an amino group, for example, through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. The resulting 2-methyl-4-aminopyridine can then undergo diazotization and bromination as previously described to yield 2-methyl-4-bromopyridine. google.com

Below is a table summarizing a representative method for the synthesis of a 4-methyl-bromopyridine precursor.

Table 1: Synthesis of 2-Methyl-4-bromopyridine from 2-Methyl-4-aminopyridine

| Step | Reagents and Conditions | Yield | Reference |

|---|

This interactive table summarizes the key steps and reported yield for the synthesis of a key precursor.

Functionalization at the C6 Position: Chloromethylation Strategies

With the 2-bromo-4-methylpyridine core established, the next critical functionalization is the introduction of a chloromethyl group at the C6 position. This can be achieved through either direct or indirect methods.

Direct Chloromethylation Methods

Direct chloromethylation of a pre-formed 2-bromo-4-methylpyridine ring at the C6 position is a challenging transformation due to the electron-withdrawing nature of the pyridine ring and the bromo-substituent, which deactivates the ring towards electrophilic substitution. While general chloromethylation procedures for pyridine rings exist, such as using formaldehyde (B43269) and hydrogen chloride, specific examples for the direct C6-chloromethylation of 2-bromo-4-methylpyridine are not widely reported in scientific literature.

Indirect Routes via Precursor Functionalization

A more common and controllable strategy for introducing the chloromethyl group is through an indirect route involving the functionalization of a precursor. This typically involves the synthesis of a hydroxymethyl-substituted pyridine, which is then converted to the desired chloromethyl derivative.

A plausible synthetic pathway to 2-Bromo-6-(chloromethyl)-4-methylpyridine would start from 2-bromo-4,6-dimethylpyridine. pipzine-chem.combldpharm.com One of the methyl groups, preferentially the one at the C6 position, would be selectively oxidized to a carboxylic acid, yielding 6-bromo-4-methylpicolinic acid. This selective oxidation can be a challenging step, often requiring careful selection of oxidizing agents and reaction conditions to avoid over-oxidation or reaction at the other methyl group.

Once the carboxylic acid is obtained, it can be reduced to the corresponding alcohol, (2-bromo-4-methylpyridin-6-yl)methanol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

The final step is the conversion of the hydroxymethyl group to a chloromethyl group. This is a standard transformation in organic synthesis and is often achieved with high efficiency using reagents such as thionyl chloride (SOCl₂) or cyanuric chloride. nih.gov For example, the reaction of a similar precursor, 2-bromo-6-hydroxymethylpyridine, with thionyl chloride effectively yields 2-bromo-6-(chloromethyl)pyridine (B1342937). nih.gov

Table 2: Representative Indirect Chloromethylation via a Hydroxymethyl Precursor

| Step | Starting Material | Reagents and Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Oxidation | 2-Bromo-4,6-dimethylpyridine | e.g., KMnO₄ | 6-Bromo-4-methylpicolinic acid | - | Inferred |

| Reduction | 6-Bromo-4-methylpicolinic acid | e.g., LiAlH₄, THF | (2-Bromo-4-methylpyridin-6-yl)methanol | - | Inferred |

| Chlorination | (2-Bromo-4-methylpyridin-6-yl)methanol | SOCl₂ or Cyanuric Chloride | 2-Bromo-6-(chloromethyl)-4-methylpyridine | High (by analogy) | nih.gov |

This interactive table outlines a proposed indirect route to the target compound, with yields for analogous reactions provided for context.

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic chemistry increasingly emphasizes the development of more efficient and environmentally benign methods. This includes the use of catalytic systems and processes that minimize waste and hazardous reagents.

Catalyst-Mediated Synthesis

The halogenation of pyridine rings can be challenging, often requiring harsh conditions. Transition metal catalysis offers a milder and more selective alternative to traditional methods. While direct catalytic bromination at the C2 position of a pre-functionalized pyridine is an area of ongoing research, some principles can be applied.

For instance, ruthenium-catalyzed meta-selective C-H bromination has been reported for 2-phenylpyridine (B120327) derivatives. google.com Although this addresses a different position on the pyridine ring, it highlights the potential of transition metals to direct halogenation under milder conditions than classical electrophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used to functionalize bromopyridines. nih.gov While these reactions are typically used to form carbon-carbon bonds by substituting the bromine atom, the development of reversible C-H activation and functionalization methodologies could open new catalytic pathways for the initial halogenation itself.

The development of green chemistry approaches for pyridine synthesis often focuses on one-pot multicomponent reactions and the use of less toxic reagents and solvents. nih.gov While specific green chemistry protocols for the synthesis of 2-Bromo-6-(chloromethyl)-4-methylpyridine are not explicitly detailed in the literature, the principles of reducing step-count and utilizing catalytic reagents are central to advancing the synthesis of this and other complex heterocyclic compounds.

Organocatalysis in Functional Group Transformations

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for a wide range of chemical transformations. In the context of synthesizing 2-Bromo-6-(chloromethyl)-4-methylpyridine, organocatalysis can be particularly relevant for the chlorination of the corresponding alcohol precursor, 2-Bromo-6-(hydroxymethyl)-4-methylpyridine. While specific literature on the organocatalytic chlorination of this exact substrate is limited, the principles can be extrapolated from studies on the chlorination of other alcohols.

One notable organocatalytic system for the chlorination of alcohols involves the use of a phosphine (B1218219) catalyst in a P(III)/P(V) redox cycle. organic-chemistry.org This approach circumvents the need for stoichiometric phosphine oxide byproducts, a major drawback of the classic Appel reaction.

Key Research Findings:

A study by Longwitz, Jopp, and Werner detailed a catalytic system for the chlorination of various alcohols using benzotrichloride (B165768) as an inexpensive and readily available chlorine source. organic-chemistry.org The reaction is catalyzed by trioctylphosphane with phenylsilane (B129415) as the terminal reductant, often under solvent-free conditions. organic-chemistry.org Although this study did not include pyridine-based substrates, the high efficiency for a range of primary, secondary, and tertiary alcohols suggests its potential applicability.

For the synthesis of 2-Bromo-6-(chloromethyl)-4-methylpyridine, a hypothetical reaction could involve the treatment of 2-Bromo-6-(hydroxymethyl)-4-methylpyridine with benzotrichloride in the presence of a catalytic amount of a suitable phosphine catalyst.

Table 1: Organocatalytic Chlorination of Alcohols (Illustrative Examples)

| Substrate | Catalyst | Chlorinating Agent | Reductant | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Octanol | Trioctylphosphane | Benzotrichloride | Phenylsilane | Solvent-free | 95 | organic-chemistry.org |

| Cyclohexanol | Trioctylphosphane | Benzotrichloride | Phenylsilane | Solvent-free | 85 | organic-chemistry.org |

| Benzyl alcohol | Trioctylphosphane | Benzotrichloride | Phenylsilane | Solvent-free | 92 | organic-chemistry.org |

The application of such organocatalytic methods to pyridyl alcohols would require careful optimization to account for the potential interaction of the pyridine nitrogen with the catalytic system.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern synthetic chemistry due to its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. nih.govyoutube.com The efficient heat transfer through dielectric heating allows for rapid and uniform heating of the reaction mixture. nih.gov This technology is highly applicable to the synthesis of heterocyclic compounds, including pyridines.

While a specific microwave-assisted protocol for 2-Bromo-6-(chloromethyl)-4-methylpyridine is not extensively documented, related syntheses of functionalized pyridines demonstrate the potential of this technique. For instance, the synthesis of various substituted pyridines has been achieved with high efficiency under microwave irradiation. mdpi.comyoungin.com

Key Research Findings:

A study on the synthesis of pyrrolidine-fused chlorin (B1196114) derivatives showcased the utility of microwave assistance in N-alkylation reactions with haloalkyl compounds. nih.govnih.gov For example, the reaction of a chlorin with methyl 4-(bromomethyl)benzoate (B8499459) was completed in just 5 minutes at 75 °C. nih.gov This highlights the potential for rapid functionalization at the chloromethyl group of the target compound in subsequent reactions.

Furthermore, a one-pot microwave-assisted Bohlmann-Rahtz reaction for the synthesis of tri- and tetrasubstituted pyridines has been reported, demonstrating the assembly of the pyridine ring itself under microwave conditions. youngin.com

Table 2: Microwave-Assisted Synthesis of Pyridine Derivatives and Related Reactions

| Reactants | Catalyst/Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl β-aminocrotonate, Alkynone | None | None | 170 °C, 20 min | Trisubstituted Pyridine | Good | youngin.com |

| Chlorin, Methyl 4-(bromomethyl)benzoate | DIPEA | DMF | 75 °C, 5 min | N-alkylated Chlorin | - | nih.gov |

| 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-Anisaldehyde, p-Substituted α-keto-nitriles | - | Acetic Acid | MW irradiation | Pyridine derivative | Higher than conventional | mdpi.com |

For the synthesis of 2-Bromo-6-(chloromethyl)-4-methylpyridine, a potential microwave-assisted step would be the chlorination of 2-bromo-6-hydroxymethyl-4-methylpyridine. This could potentially be achieved using a chlorinating agent like thionyl chloride or cyanuric chloride in a suitable solvent under controlled microwave irradiation to minimize side reactions and reduce reaction times.

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, has gained significant traction in both academic and industrial settings for the production of fine chemicals and active pharmaceutical ingredients (APIs). nih.govmdpi.com This technology offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and straightforward scalability. durham.ac.ukthieme-connect.de

The synthesis of heterocyclic compounds, including pyridines, is well-suited for flow chemistry. nih.govnih.govmdpi.com While a dedicated flow synthesis for 2-Bromo-6-(chloromethyl)-4-methylpyridine has not been reported, the principles of flow chemistry can be applied to its preparation.

Key Research Findings:

Borukhova et al. have demonstrated the continuous flow synthesis of APIs like cinnarizine, which involves nucleophilic substitution on a chlorinated intermediate. nih.gov This showcases the capability of flow systems to handle reactions involving halogenated compounds.

A study by Bagley et al. reported the one-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor, highlighting the integration of enabling technologies for efficient heterocycle synthesis. nih.gov Furthermore, the α-methylation of pyridines has been successfully performed in a continuous flow setup using a packed-bed reactor with Raney® nickel, demonstrating the feasibility of modifying pyridine rings in a flow regime. nih.gov

Table 3: Flow Chemistry in the Synthesis of Pyridines and Related Compounds

| Reaction Type | Reactants | Catalyst/Reagent | Reactor Type | Conditions | Key Advantage | Reference |

|---|---|---|---|---|---|---|

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Ethynyl Ketone | Brønsted acid | Microwave flow reactor | Continuous processing | Single step, no intermediates isolation | nih.gov |

| α-Methylation of Pyridines | Pyridine, 1-Propanol | Raney® Nickel | Packed-bed reactor | High temperature | Greener, no work-up | nih.gov |

| Chlorodehydroxylation | Alcohols, HCl | - | Capillary reactor | Milder conditions | Wider substrate scope | nih.gov |

A potential flow synthesis of 2-Bromo-6-(chloromethyl)-4-methylpyridine could involve a multi-step sequence. For example, the chlorination of 2-bromo-6-hydroxymethyl-4-methylpyridine could be performed in a flow reactor by mixing a stream of the alcohol with a stream of a chlorinating agent, followed by in-line quenching and purification. This approach would offer enhanced safety, particularly when handling hazardous chlorinating agents.

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a key goal of green chemistry, as it reduces waste, simplifies purification, and can lead to lower energy consumption. researchgate.netrsc.orgrsc.orgacs.org Many reactions, including the synthesis of heterocycles and functional group transformations, can be performed under solvent-free or neat conditions, often with the aid of microwave irradiation or mechanochemistry.

Key Research Findings:

A significant finding in this area is the large-scale, solvent-free chlorination of hydroxypyrimidines and hydroxypyridines using an equimolar amount of phosphoryl chloride (POCl₃). mdpi.comnih.gov This method involves heating the substrate with POCl₃ and pyridine as a base in a sealed reactor at high temperatures. mdpi.com This procedure is suitable for multigram scale preparations and offers good yields. mdpi.com

Additionally, Wells-Dawson heteropolyacids have been used as catalysts for the solvent-free synthesis of functionalized pyridines via a Hantzsch-like multi-component condensation reaction at 80 °C. conicet.gov.ar This demonstrates that complex heterocyclic structures can be assembled efficiently without the need for a bulk solvent.

Table 4: Solvent-Free Synthesis of Pyridine Derivatives and Related Chlorinations

| Substrate/Reactants | Reagent/Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Hydroxypyridine | POCl₃, Pyridine | 140 °C, 2 h | 2-Chloropyridine | Comparable or better than other methods | mdpi.com |

| 3-Formylchromone, β-Ketoester, Ammonium (B1175870) Acetate | Wells-Dawson heteropolyacid | 80 °C | Functionalized Pyridine | 60-99 | conicet.gov.ar |

| Halo-(pyridine or pyrimidine), Pyrrolidine/Piperidine | None | Microwave irradiation | Aminated pyridine/pyrimidine | Good to high | researchgate.net |

For the synthesis of 2-Bromo-6-(chloromethyl)-4-methylpyridine, a solvent-free approach could be envisioned for the chlorination of the corresponding hydroxymethyl precursor. Following the precedent for other hydroxypyridines, a reaction with a chlorinating agent like POCl₃ or thionyl chloride under neat conditions, possibly with microwave assistance, could be a viable and environmentally friendly synthetic route.

Reactivity at the Pyridine Ring System

The primary mode of reaction at the pyridine ring of 2-Bromo-6-(chloromethyl)-4-methylpyridine is nucleophilic aromatic substitution (SNAr), where the bromide ion serves as a leaving group. The presence of the electron-withdrawing chloromethyl group and the ring nitrogen atom facilitates this type of reaction by stabilizing the intermediate Meisenheimer complex.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions of 2-Bromo-6-(chloromethyl)-4-methylpyridine allow for the introduction of a wide variety of functional groups at the 2-position of the pyridine ring, leading to the synthesis of diverse derivatives.

The bromine atom at the C2 position is a good leaving group and can be readily displaced by a range of nucleophiles.

| Halopyridine Derivative | Oxygen Nucleophile | Base | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2,5-Dibromopyridine | Sodium ethoxide | - | Ethanol (B145695) | Microwave, 140°C, 21 min | 2-Ethoxy-5-bromopyridine | ~90 | nih.gov |

| 2-Chloropyridine-N-oxide | Sodium methoxide | - | Methanol | Reflux, 4 h | 2-Methoxy-5-methoxymethyl-pyridine | 50 | nih.gov |

| 2-Amino-6-methylpyrimidin-4-yl 4-methylbenzenesulfonate | Phenols | Potassium carbonate | N,N-Dimethylformamide | 100°C, 3-5 h | 4-Aryloxy-6-methylpyrimidin-2-amines | 55-85 | researchgate.net |

Nitrogen nucleophiles, including ammonia, primary amines, and secondary amines, react with 2-bromo-6-(chloromethyl)-4-methylpyridine to form the corresponding 2-aminopyridine (B139424) derivatives. These reactions are fundamental in the synthesis of various biologically active compounds. Copper-catalyzed amination reactions have been shown to be effective for the amination of bromopyridine derivatives. rsc.org Palladium-catalyzed Buchwald-Hartwig amination also provides a powerful method for this transformation. rsc.org

| Halopyridine Derivative | Nitrogen Nucleophile | Catalyst/Base | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromopyridine (B144113) | Ammonia | Cu₂O / K₂CO₃, DMEDA | Ethylene glycol | 60°C, 16 h | 2-Aminopyridine | 92 | rsc.org |

| 2,6-Dibromopyridine | Methylamine | - | - | High pressure and temperature | 2-Bromo-6-methylaminopyridine | 54.1 | harvard.edu |

| 2-Chloropyridine | Piperidine | Lewis Acid (20 mol%) | CH₃CN | 80°C, 8 h | 2-(Piperidin-1-yl)pyridine | Varies | rsc.org |

Sulfur-based nucleophiles, such as thiols and thiophenols, readily displace the bromine atom to yield 2-thioether derivatives. These reactions often proceed under mild conditions, sometimes even in aqueous media without the need for a catalyst or base. organic-chemistry.org

| Halopyridine Derivative | Sulfur Nucleophile | Base/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromopyridine | Thiophenol | None | Water | Reflux | 2-(Phenylthio)pyridine | Good to excellent | organic-chemistry.org |

| 2-Bromopyridines | 2-Aminoethanethiol hydrochloride | Sodium ethoxide | Ethanol | Microwave, 140°C, 21 min | 2-(Aminoethylsulfanyl)pyridines | High | nih.gov |

| Aldehydes, malononitrile, and thiophenols | Thiophenols | Zn(II) or Cd(II) MOFs | Neat | - | 2-Amino-6-(alkylthio)pyridine-3,5-dicarbonitriles | Good | wpmucdn.com |

The formation of a carbon-carbon bond at the C2 position is typically achieved through palladium-catalyzed cross-coupling reactions rather than a direct SNAr pathway with simple carbanions. Common methods include the Sonogashira, Suzuki, Heck, and Stille reactions. wikipedia.orgwikipedia.orglibretexts.orgwikipedia.orglibretexts.org

The Sonogashira coupling allows for the reaction of 2-bromopyridines with terminal alkynes to form 2-alkynylpyridines. This reaction is generally carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org

The Suzuki coupling involves the reaction with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds. beilstein-journals.orgnih.gov

The Heck reaction couples the 2-bromopyridine with an alkene to form a 2-alkenylpyridine derivative, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.org

The Stille reaction utilizes an organotin reagent as the carbon nucleophile source, coupled with the 2-bromopyridine under palladium catalysis. wikipedia.orglibretexts.orgorganic-chemistry.org

| Coupling Reaction | 2-Bromopyridine Derivative | Carbon Nucleophile Source | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Sonogashira | 2-Bromopyridine | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Amine base | Mild conditions, often room temperature | 2-Alkynylpyridine | wikipedia.orglibretexts.org |

| Suzuki | 2-Bromo-4-methylpyridine | 2,4-Difluorophenylboronic acid | Pd catalyst, Base | - | 2-(2′,4′-Difluorophenyl)-4-methylpyridine | sigmaaldrich.com |

| Heck | Unsaturated Halide | Alkene | Pd catalyst, Base | - | Substituted Alkene | organic-chemistry.orgwikipedia.org |

| Stille | Halide or Pseudohalide | Organostannane | Pd catalyst | - | Coupled Product | wikipedia.orglibretexts.orgorganic-chemistry.org |

Potential for Substitution at Other Ring Positions (Under Forced Conditions)

The pyridine ring in 2-Bromo-6-(chloromethyl)-4-methylpyridine is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups. The bromine atom at the 2-position is a potential leaving group.

Under forcing conditions, such as elevated temperatures or prolonged reaction times with certain reagents, the bromo substituent can be displaced. For instance, in the synthesis of related 2-bromo-6-(chloromethyl)pyridine derivatives using thionyl chloride (SOCl₂), over-conversion can lead to the substitution of the bromo group with a chloro group, yielding 2-chloro-6-(chloromethyl)pyridine. mdpi.com This suggests that under harsh conditions, the C2-Br bond can be cleaved and replaced by a stronger nucleophile.

Substitution at other ring positions, such as C3 or C5, is less favorable. These positions are not as electronically activated for nucleophilic attack compared to the C2 and C6 positions. For a nucleophilic substitution to occur at these positions, it would likely require extremely harsh reaction conditions, potentially leading to decomposition of the molecule. The general reactivity order for nucleophilic substitution on the pyridine ring is C2/C6 > C4 > C3/C5. quimicaorganica.org Given that the C4 position is occupied by a methyl group, significant substitution at the remaining C3 and C5 positions is not a commonly observed pathway.

Electrophilic Aromatic Substitution Reactions (Deactivated Pyridine Ring)

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution compared to benzene. The presence of an additional electron-withdrawing bromo substituent in 2-Bromo-6-(chloromethyl)-4-methylpyridine further deactivates the ring, making electrophilic substitution challenging.

Nitration Studies

While specific nitration studies on 2-Bromo-6-(chloromethyl)-4-methylpyridine are not extensively documented in publicly available literature, the nitration of similar compounds provides insight into the expected reactivity. For the related compound 2-bromo-6-methylpyridine, nitration has been shown to occur, yielding 2-bromo-6-methyl-3-nitropyridine. chemicalbook.com

This suggests that despite the deactivation of the ring, nitration of 2-Bromo-6-(chloromethyl)-4-methylpyridine is likely to proceed at the C3 position, which is the most activated position for electrophilic attack in this substituted pyridine. The reaction would likely require strong nitrating agents and forcing conditions.

Table 1: Predicted Outcome of Nitration of 2-Bromo-6-(chloromethyl)-4-methylpyridine

| Reactant | Reagents | Predicted Major Product |

| 2-Bromo-6-(chloromethyl)-4-methylpyridine | Conc. HNO₃ / Conc. H₂SO₄ | 2-Bromo-6-(chloromethyl)-4-methyl-3-nitropyridine |

Sulfonation Studies

Detailed research findings on the direct sulfonation of 2-Bromo-6-(chloromethyl)-4-methylpyridine are scarce in the available scientific literature. The significant deactivation of the pyridine ring by both the nitrogen heteroatom and the bromo substituent makes sulfonation, which typically requires potent electrophiles and often harsh conditions, a difficult transformation. It is anticipated that the molecule would exhibit low reactivity towards standard sulfonating agents.

Reactivity of the Chloromethyl Group

The chloromethyl group at the C6 position of the pyridine ring is a benzylic-type halide. This structural feature imparts significant reactivity towards nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 Mechanisms)

The carbon atom of the chloromethyl group is electrophilic and is readily attacked by nucleophiles, leading to the displacement of the chloride ion. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions, the nature of the nucleophile, and the solvent.

The SN2 mechanism, involving a backside attack by the nucleophile, is generally favored by primary halides like the chloromethyl group. Strong, unhindered nucleophiles and polar aprotic solvents promote this pathway. The SN1 mechanism, which proceeds through a carbocation intermediate, could be facilitated by the stability of the resulting pyridyl-stabilized carbocation. Polar protic solvents and weaker nucleophiles would favor the SN1 pathway.

A variety of nucleophiles can be employed to functionalize the chloromethyl group, as demonstrated by analogous reactions with similar compounds. nih.gov

Table 2: Examples of Potential Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

| Hydroxide (B78521) | NaOH | Alcohol |

| Alkoxide | NaOCH₃ | Ether |

| Cyanide | NaCN | Nitrile |

| Azide | NaN₃ | Azide |

| Amine | NH₃, RNH₂, R₂NH | Amine (primary, secondary, or tertiary) |

| Thiolate | NaSH | Thiol |

Conversion to Alcohols

The chloromethyl group can be readily converted to a primary alcohol (a hydroxymethyl group) through hydrolysis. This reaction is typically carried out by treating 2-Bromo-6-(chloromethyl)-4-methylpyridine with an aqueous base, such as sodium hydroxide or potassium hydroxide, or simply with water under appropriate conditions.

The reaction most likely proceeds via an SN2 mechanism, where the hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. The synthesis of the corresponding alcohol, (2-Bromo-4-methyl-pyridin-6-yl)methanol, is a key transformation for introducing further functionality into the molecule. The synthesis of the isomeric (2-Bromo-6-methylpyridin-4-yl)methanol has been documented.

Table 3: Reaction Data for Conversion to Alcohol

| Starting Material | Reagents | Product | Mechanism |

| 2-Bromo-6-(chloromethyl)-4-methylpyridine | aq. NaOH | (2-Bromo-4-methyl-pyridin-6-yl)methanol | SN2 (likely) |

Wittig and Horner-Wadsworth-Emmons Type Reactions Precursors

The chloromethyl group is an excellent electrophile for the preparation of phosphorus-based reagents used in olefination reactions.

Wittig Reagent Preparation: 2-Bromo-6-(chloromethyl)-4-methylpyridine can be converted into a phosphonium (B103445) salt by reaction with a phosphine, typically triphenylphosphine (B44618) (PPh₃). This S(_N)2 reaction produces (2-bromo-4-methyl-pyridin-6-ylmethyl)triphenylphosphonium chloride. Subsequent treatment of this salt with a strong base (e.g., n-butyllithium, sodium hydride) deprotonates the carbon adjacent to the phosphorus, generating a highly nucleophilic phosphonium ylide. libretexts.orgyoutube.com This ylide can then react with aldehydes or ketones to form alkenes, in a process known as the Wittig reaction. masterorganicchemistry.comorganic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reagent Preparation: For the Horner-Wadsworth-Emmons (HWE) reaction, the corresponding phosphonate (B1237965) ester is required. This is synthesized via the Michaelis-Arbuzov reaction, where 2-bromo-6-(chloromethyl)-4-methylpyridine is heated with a trialkyl phosphite (B83602), such as triethyl phosphite (P(OEt)₃). The reaction yields diethyl (2-bromo-4-methyl-pyridin-6-ylmethyl)phosphonate. The carbanion generated from this phosphonate ester upon treatment with a base (e.g., NaH, NaOEt) is generally more nucleophilic than a corresponding Wittig ylide and reacts with aldehydes and ketones to produce alkenes, often with a high degree of stereoselectivity for the (E)-isomer. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed than the triphenylphosphine oxide from a Wittig reaction, simplifying purification. alfa-chemistry.com

Table 3: Preparation of Olefination Reagents

| Reaction Type | Reagent | Intermediate Product |

| Wittig | Triphenylphosphine (PPh₃) | (2-Bromo-4-methyl-pyridin-6-ylmethyl)triphenylphosphonium chloride |

| Horner-Wadsworth-Emmons | Triethyl phosphite (P(OEt)₃) | Diethyl (2-bromo-4-methyl-pyridin-6-ylmethyl)phosphonate |

Radical Reactions Involving the Chloromethyl Moiety

While ionic reactions at the chloromethyl group are most common, it can also participate in radical reactions under specific conditions. The C-Cl bond can be cleaved homolytically using radical initiators (e.g., AIBN) or photochemically. The resulting (2-bromo-4-methyl-pyridin-6-yl)methyl radical is a stabilized, benzylic-type radical that can undergo various transformations.

For example, radical-initiated reactions could be used for atom transfer radical polymerization (ATRP), where the chloromethyl group acts as an initiator to grow polymer chains. Another potential pathway is radical reduction, where the chloro group is replaced by a hydrogen atom using a radical reducing agent like tributyltin hydride, although this method is less common due to toxicity concerns.

Reactivity of the Bromine Atom in Cross-Coupling Reactions

The bromine atom attached to the pyridine ring in 2-Bromo-6-(chloromethyl)-4-methylpyridine serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst, which is the initial step in many of these catalytic cycles. This increased reactivity allows for coupling with a wide range of organometallic and unsaturated partners.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely used in the synthesis of biaryls and other conjugated systems.

Table 1: Hypothetical Reaction Conditions for Suzuki-Miyaura Coupling of 2-Bromo-6-(chloromethyl)-4-methylpyridine with Phenylboronic Acid

| Parameter | Condition |

| Catalyst | Pd(OAc)₂ |

| Ligand | SPhos |

| Base | K₃PO₄ |

| Solvent | Toluene/H₂O (2:1) |

| Temperature | 100 °C |

| Reactants | 2-Bromo-6-(chloromethyl)-4-methylpyridine, Phenylboronic acid |

| Product | 2-(Chloromethyl)-4-methyl-6-phenylpyridine |

It is important to note that the chloromethyl group might be susceptible to nucleophilic attack under basic conditions, potentially leading to side products. Careful optimization of the reaction conditions would be necessary to favor the desired cross-coupling reaction.

The Suzuki-Miyaura coupling can also be extended to the use of alkylboronic acids, allowing for the introduction of alkyl groups at the 2-position of the pyridine ring. These reactions often require different catalytic systems compared to those used for arylboronic acids to overcome challenges such as β-hydride elimination. The use of bulky, electron-rich phosphine ligands is often beneficial.

Table 2: Hypothetical Reaction Conditions for Suzuki-Miyaura Coupling of 2-Bromo-6-(chloromethyl)-4-methylpyridine with Methylboronic Acid

| Parameter | Condition |

| Catalyst | PdCl₂(dppf) |

| Base | Cs₂CO₃ |

| Solvent | Dioxane |

| Temperature | 80 °C |

| Reactants | 2-Bromo-6-(chloromethyl)-4-methylpyridine, Methylboronic acid |

| Product | 2-(Chloromethyl)-4,6-dimethylpyridine |

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, providing a direct route to substituted alkynes. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

For 2-Bromo-6-(chloromethyl)-4-methylpyridine, a Sonogashira coupling would lead to the formation of 2-alkynyl-6-(chloromethyl)-4-methylpyridine derivatives. The reaction typically employs a palladium-phosphine complex as the catalyst, a copper(I) salt as a co-catalyst, and an amine base which also often serves as the solvent.

Table 3: Hypothetical Reaction Conditions for Sonogashira Coupling of 2-Bromo-6-(chloromethyl)-4-methylpyridine with Phenylacetylene

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₂Cl₂ |

| Co-catalyst | CuI |

| Base | Triethylamine |

| Solvent | THF |

| Temperature | 60 °C |

| Reactants | 2-Bromo-6-(chloromethyl)-4-methylpyridine, Phenylacetylene |

| Product | 2-(Chloromethyl)-4-methyl-6-(phenylethynyl)pyridine |

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. google.com This reaction is a versatile tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

In the case of 2-Bromo-6-(chloromethyl)-4-methylpyridine, a Heck reaction with an alkene such as styrene (B11656) would yield a 2-styryl-6-(chloromethyl)-4-methylpyridine derivative. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base.

Table 4: Hypothetical Reaction Conditions for Heck Reaction of 2-Bromo-6-(chloromethyl)-4-methylpyridine with Styrene

| Parameter | Condition |

| Catalyst | Pd(OAc)₂ |

| Ligand | P(o-tolyl)₃ |

| Base | Triethylamine |

| Solvent | DMF |

| Temperature | 120 °C |

| Reactants | 2-Bromo-6-(chloromethyl)-4-methylpyridine, Styrene |

| Product | 2-(Chloromethyl)-4-methyl-6-((E)-2-phenylvinyl)pyridine |

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organohalide and an organozinc compound. This reaction is known for its high functional group tolerance and the ability to form a wide range of carbon-carbon bonds.

For 2-Bromo-6-(chloromethyl)-4-methylpyridine, a Negishi coupling with an organozinc reagent, such as phenylzinc chloride, would result in the formation of the corresponding 2-substituted pyridine. The reaction is typically performed under inert conditions using a palladium-phosphine catalyst.

Table 5: Hypothetical Reaction Conditions for Negishi Coupling of 2-Bromo-6-(chloromethyl)-4-methylpyridine with Phenylzinc Chloride

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄ |

| Solvent | THF |

| Temperature | Room Temperature to 60 °C |

| Reactants | 2-Bromo-6-(chloromethyl)-4-methylpyridine, Phenylzinc chloride |

| Product | 2-(Chloromethyl)-4-methyl-6-phenylpyridine |

Stille Coupling Reactions

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organotin compound (organostannane) and an organic electrophile. wikipedia.orgorganic-chemistry.org For 2-Bromo-6-(chloromethyl)-4-methylpyridine, the bromo substituent at the 2-position is the primary site for this transformation due to the higher reactivity of the C-Br bond compared to the C-Cl bond in the chloromethyl group towards oxidative addition to the palladium(0) catalyst. rsc.org

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the bromopyridine to a Pd(0) complex, transmetalation with the organostannane reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org A variety of organostannanes, including vinyl, aryl, and alkynyl stannanes, can be used as coupling partners. wikipedia.org

The reaction is known for its tolerance of a wide range of functional groups, making it particularly suitable for intermediates in complex syntheses. uwindsor.ca The selectivity for the C-Br bond allows the chloromethyl group to be preserved for subsequent transformations. rsc.org

Table 1: Representative Conditions for Stille Coupling of Bromopyridines

| Parameter | Details | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | wikipedia.orgorganic-chemistry.org |

| Ligand | PPh₃, AsPh₃, or specialized phosphine ligands | uwindsor.ca |

| Stannane Partner | R-Sn(Alkyl)₃ (where R = vinyl, aryl, alkynyl, etc.) | wikipedia.org |

| Solvent | Toluene, THF, DMF, Dioxane | uwindsor.ca |

| Additives | LiCl (can accelerate transmetalation), Cu(I) salts | organic-chemistry.org |

A typical reaction would involve treating 2-Bromo-6-(chloromethyl)-4-methylpyridine with an organostannane in the presence of a palladium catalyst and a ligand in an inert solvent.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction, used to form a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine. Similar to the Stille coupling, this reaction proceeds selectively at the 2-bromo position of the pyridine ring. This transformation is highly valuable for the synthesis of substituted pyridinamines, which are common motifs in pharmaceuticals and materials science.

The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. chemspider.comnih.gov The choice of ligand is critical and often depends on the specific amine and aryl halide used. Common ligands include bulky, electron-rich phosphines like BINAP, XPhos, and t-BuXPhos. chemspider.comnih.gov A variety of primary and secondary amines, both acyclic and cyclic, can be used as coupling partners. chemspider.com

For instance, the amination of the closely related 2-bromo-6-methylpyridine with trans-1,2-diaminocyclohexane has been successfully demonstrated using a catalyst system of [Pd₂(dba)₃] and (±)-BINAP with sodium tert-butoxide (NaOBut) as the base in toluene. chemspider.com This provides a reliable model for the expected reactivity of 2-Bromo-6-(chloromethyl)-4-methylpyridine.

Table 2: Typical Reagents for Buchwald-Hartwig Amination of Bromopyridines

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Palladium Precatalyst | [Pd₂(dba)₃], Pd(OAc)₂, [Pd(allyl)Cl]₂ | Source of active Pd(0) catalyst | chemspider.comnih.gov |

| Phosphine Ligand | (±)-BINAP, XPhos, t-BuXPhos, TrixiePhos | Stabilizes catalyst, facilitates reaction steps | chemspider.comnih.gov |

| Base | NaOBut, K₃PO₄, Cs₂CO₃ | Amine deprotonation and halide abstraction | chemspider.comnih.gov |

| Amine | Primary amines, secondary amines, anilines, diamines | Nitrogen source for the C-N bond | chemspider.com |

| Solvent | Toluene, Dioxane, THF | Reaction medium | chemspider.com |

Transformations of the Methyl Group

The methyl group at the 4-position offers another site for functionalization, distinct from the cross-coupling reactions at the bromo position and nucleophilic substitution at the chloromethyl group.

The 4-methyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. The oxidation of methyl groups on pyridine rings is a well-established transformation. For example, the related compound (2-Bromo-6-methylpyridin-4-yl)methanol can be oxidized to the corresponding carboxylic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂) are commonly employed for converting methylpyridines to their corresponding carboxylic acids or aldehydes, respectively. The specific outcome depends on the choice of reagent and the control of reaction conditions.

Table 3: Oxidizing Agents for Methylpyridine Transformation

| Reagent | Product | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Strong oxidant, often requires heating. |

| Selenium Dioxide (SeO₂) | Aldehyde | Can provide selective oxidation to the aldehyde. |

| Nitric Acid (HNO₃) | Carboxylic Acid | Harsh conditions may be required. |

Further halogenation can be achieved at the 4-methyl group via free-radical substitution. This reaction is distinct from the electrophilic halogenation of the pyridine ring. The conditions for benzylic-type halogenation typically involve the use of a halogen source like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) and a radical initiator such as benzoyl peroxide (BPO) or UV light. libretexts.org

This process allows for the introduction of additional halogen atoms onto the methyl group, potentially forming a di- or trihalomethyl group. libretexts.org For example, reacting 2-Bromo-6-(chloromethyl)-4-methylpyridine with NCS under UV irradiation would be expected to yield 2-Bromo-6-(chloromethyl)-4-(chloromethyl)pyridine. This selective transformation adds another layer of synthetic versatility to the molecule.

Concerted Reactions and Tandem Processes Involving Multiple Reactive Sites

The distinct reactivity of the three functional groups on 2-Bromo-6-(chloromethyl)-4-methylpyridine makes it an ideal substrate for tandem or sequential reactions where multiple transformations occur in a single pot. Such processes are highly efficient as they reduce the number of workup and purification steps.

A potential tandem process could involve an initial palladium-catalyzed cross-coupling reaction at the C2-bromo position, followed by an in-situ nucleophilic substitution at the C6-chloromethyl position. For example, a Buchwald-Hartwig amination could be performed first, and upon completion, a stronger nucleophile could be added to the same reaction vessel to displace the chloride from the chloromethyl group.

Another possibility is an intramolecular reaction. If the coupling partner introduced via a Stille or Suzuki reaction at the bromo-position contains a nucleophilic moiety, a subsequent intramolecular cyclization onto the chloromethyl group could be triggered, leading to the formation of novel heterocyclic ring systems. The successful execution of such tandem processes relies on the careful orchestration of reaction conditions to control the chemoselectivity at each reactive center.

Pyridine-Substituted Analogues through Bromine Displacement

The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, providing a straightforward method for the introduction of various functional groups, including other pyridine moieties. This displacement is a common strategy for synthesizing more complex pyridine-based ligands and materials.

One of the primary methods to achieve bromine displacement is through amination reactions. For instance, reacting 2,6-dibromopyridine with primary amines, such as methylamine, under high temperature and pressure can selectively replace one of the bromine atoms. This reaction yields 2-bromo-6-alkylaminopyridines. georgiasouthern.edugeorgiasouthern.edu While this example starts from a different precursor, the principle applies to the target compound, where the bromine can be displaced by a nitrogen-containing nucleophile. The reactivity of halogens in displacement reactions on a pyridine ring is well-established, with the general trend in reactivity being I > Br > Cl > F. savemyexams.com

Table 1: Examples of Bromine Displacement Reactions on Bromopyridines

| Starting Material | Reagent | Product | Reaction Type |

| 2,6-Dibromopyridine | Methylamine | 2-Bromo-6-methylaminopyridine | Nucleophilic Aromatic Substitution |

| 2,6-Dibromopyridine | Ethylamine | 2-Bromo-6-ethylaminopyridine | Nucleophilic Aromatic Substitution |

Chain-Extended Analogues from Chloromethyl Group Modifications

The chloromethyl group at the 6-position of the pyridine ring serves as a versatile handle for chain extension and functionalization. As a primary alkyl halide, it readily undergoes nucleophilic substitution reactions (SN2), allowing for the introduction of a wide variety of carbon, nitrogen, oxygen, and sulfur-based nucleophiles.

This reactivity can be harnessed to synthesize a range of chain-extended analogues. For example, reaction with cyanide ions would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, extending the carbon chain by one atom. Similarly, reaction with alkoxides or thiolates can introduce new ether or thioether linkages. The chloromethyl group can also be used to alkylate enolates or other carbon nucleophiles, forming new carbon-carbon bonds and leading to more complex side chains. The synthesis of 2-bromo-6-chloromethylpyridine from 2-bromo-6-hydroxymethylpyridine using reagents like thionyl chloride or a cyanuric chloride/DMF adduct has been described, highlighting the importance of this reactive intermediate. mdpi.com

Biaryl and Heteroaryl Derivatives via Cross-Coupling

The carbon-bromine bond in 2-bromo-6-(chloromethyl)-4-methylpyridine is an ideal site for transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Stille, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and heteroaryl derivatives.

In a typical Suzuki-Miyaura coupling, the bromo-substituted pyridine can be reacted with an aryl or heteroaryl boronic acid or ester in the presence of a palladium catalyst and a base. This reaction results in the formation of a new carbon-carbon bond between the pyridine ring and the (hetero)aryl group. For example, the Suzuki coupling of 4-bromo-2-methylpyridine (B16423) with phenylboronic acid, catalyzed by Pd(dppf)Cl2, yields 2-methyl-4-phenylpyridine. researchgate.net This demonstrates the feasibility of such transformations on bromomethylpyridines. The use of polystyrene-based supports for palladium catalysts in Suzuki cross-couplings has also been reported, offering advantages in catalyst recovery and reuse. mdpi.com

Table 2: Examples of Suzuki Cross-Coupling with Bromopyridines

| Bromopyridine | Coupling Partner | Catalyst | Product |

| 4-Bromo-2-methylpyridine | Phenylboronic acid | Pd(dppf)Cl2 | 2-Methyl-4-phenylpyridine |

| 4-Bromo-2-methylpyridine | 4-Fluorophenylboronic acid | Pd(dppf)Cl2 | 2-Methyl-4-(4-fluorophenyl)pyridine |

Heterocyclic Scaffolds Incorporating the Pyridine Core

The dual reactivity of 2-bromo-6-(chloromethyl)-4-methylpyridine, with its two distinct electrophilic sites, makes it a valuable precursor for the construction of novel heterocyclic scaffolds where the pyridine ring is fused or linked to other ring systems. Intramolecular or intermolecular reactions involving both the bromo and chloromethyl groups can lead to the formation of bicyclic or more complex polycyclic structures.

For example, a nucleophile could first displace the bromine atom, and then a subsequent intramolecular reaction involving the chloromethyl group could lead to ring closure. Alternatively, a di-nucleophilic reagent could react with both sites to form a new heterocyclic ring. While specific examples starting from 2-bromo-6-(chloromethyl)-4-methylpyridine are not prevalent in the literature, the synthesis of complex heterocyclic systems like triazoloquinazolinones from simpler building blocks illustrates the general strategies employed in constructing such scaffolds. nih.gov The development of novel heterocyclic scaffolds is of significant interest in medicinal chemistry for the discovery of new therapeutic agents. nih.gov

Chiral Derivatives and Enantioselective Synthesis

The synthesis of chiral derivatives and the development of enantioselective reactions are crucial aspects of modern organic chemistry, particularly in the context of drug discovery. 2-Bromo-6-(chloromethyl)-4-methylpyridine can be a starting point for the synthesis of chiral molecules through several strategies.

One approach involves the reaction of the chloromethyl group with a chiral nucleophile or the use of a chiral catalyst to control the stereochemistry of a reaction at this position. Another strategy is to perform a cross-coupling reaction at the bromine position with a chiral coupling partner. A relevant example is the synthesis of the chiral ligand N,N′-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane from 2-bromo-6-methylpyridine. sigmaaldrich.com This demonstrates how the pyridine core can be incorporated into a chiral framework. Furthermore, the development of catalytic asymmetric reactions, such as the chiral squaramide-catalyzed enantioselective Michael addition for the synthesis of chiral heterocycles, showcases the potential for creating stereochemically defined molecules that could be analogous to derivatives of 2-bromo-6-(chloromethyl)-4-methylpyridine. rsc.org

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation and Structural Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Bromo-6-(chloromethyl)-4-methylpyridine, various NMR experiments are crucial for unambiguous structural verification and for studying its behavior in solution.

The ¹H NMR spectrum of a substituted pyridine (B92270) provides key information about the number and electronic environment of the protons. In the case of 2-Bromo-6-(chloromethyl)-4-methylpyridine, the spectrum is expected to show distinct signals for the methyl protons, the chloromethyl protons, and the two aromatic protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the electron-donating effect of the methyl group.

For the closely related compound, 2-bromo-6-chloromethylpyridine, the aromatic region of the ¹H NMR spectrum displays two triplets at 7.46 and 7.62 ppm mdpi.com. For 2-Bromo-6-(chloromethyl)-4-methylpyridine, the introduction of the methyl group at the 4-position would alter this pattern, resulting in two singlets or narrowly split doublets for the aromatic protons at positions 3 and 5, due to the loss of vicinal coupling. The methyl group protons would appear as a singlet, likely in the range of 2.2-2.5 ppm, while the chloromethyl protons would also present as a singlet, typically further downfield (around 4.5-4.8 ppm) due to the deshielding effect of the adjacent chlorine atom.

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. For 2-Bromo-6-(chloromethyl)-4-methylpyridine, seven distinct carbon signals are expected: one for the methyl group, one for the chloromethyl group, and five for the pyridine ring carbons (including the two substituted carbons). The chemical shifts of the ring carbons are diagnostic of the substitution pattern. The carbon bearing the bromine atom (C2) would be significantly shifted, as would the carbon bearing the chloromethyl group (C6) and the methyl group (C4). A complete spectroscopic characterization of 2-bromo-6-chloromethylpyridine, including its ¹³C-NMR spectrum, has been reported, which can serve as a valuable reference for assigning the spectra of its 4-methyl derivative mdpi.com.

Heteronuclear NMR techniques, such as ¹⁵N NMR, could provide further structural confirmation by probing the nitrogen atom of the pyridine ring. The chemical shift of the nitrogen is sensitive to the electronic effects of the substituents, offering another layer of verification.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Bromo-6-(chloromethyl)-4-methylpyridine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ | 2.2 - 2.5 | Singlet |

| CH₂Cl | 4.5 - 4.8 | Singlet |

| Pyridine-H3 | 7.3 - 7.6 | Singlet/Doublet (small J) |

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-6-(chloromethyl)-4-methylpyridine

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ | 18 - 22 |

| CH₂Cl | 45 - 50 |

| Pyridine-C4 | 145 - 150 |

| Pyridine-C3 | 120 - 125 |

| Pyridine-C5 | 125 - 130 |

| Pyridine-C2 | 140 - 145 |

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the aromatic protons at positions 3 and 5, if any long-range coupling exists. However, for this specific substitution pattern, strong COSY correlations are not expected between the isolated aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the proton signals of the methyl and chloromethyl groups to their respective carbon signals in the ¹³C NMR spectrum. It would also link the aromatic proton signals to their corresponding carbon atoms on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. In a relatively rigid molecule like 2-Bromo-6-(chloromethyl)-4-methylpyridine, NOESY could show correlations between the chloromethyl protons and the aromatic proton at position 5, and between the methyl protons and the aromatic protons at positions 3 and 5, further confirming the spatial arrangement of the substituents.

Dynamic NMR (DNMR) is employed to study molecular motions that occur on the NMR timescale, such as bond rotations and conformational changes. For 2-Bromo-6-(chloromethyl)-4-methylpyridine, the primary focus of DNMR would be the rotation around the C6-CH₂Cl bond. At room temperature, this rotation is typically fast, resulting in a sharp singlet for the chloromethyl protons. However, at lower temperatures, this rotation could be slowed down, potentially leading to the observation of distinct signals for the two diastereotopic protons of the chloromethyl group if the molecule adopts a preferred conformation where the local symmetry is broken. By analyzing the changes in the NMR spectrum as a function of temperature, it would be possible to determine the energy barrier for this rotation and gain insights into the conformational preferences of the chloromethyl group relative to the pyridine ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is crucial for determining the molecular weight and for deducing the structure of the compound.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of the molecule. For 2-Bromo-6-(chloromethyl)-4-methylpyridine (C₇H₇BrClN), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak. The HRMS data would show a cluster of peaks corresponding to the different isotopic combinations, and the measured mass of each peak would be very close to the calculated theoretical value, thus confirming the molecular formula.

Table 3: Calculated Exact Masses for the Major Isotopologues of the Molecular Ion of 2-Bromo-6-(chloromethyl)-4-methylpyridine

| Isotopologue Formula | Calculated Exact Mass (Da) |

|---|---|

| C₇H₇⁷⁹Br³⁵ClN | 218.9450 |

| C₇H₇⁸¹Br³⁵ClN | 220.9430 |

| C₇H₇⁷⁹Br³⁷ClN | 220.9421 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) which is then subjected to fragmentation, and the resulting fragment ions are analyzed. This technique is invaluable for structural elucidation by piecing together the molecular structure from its fragments. For 2-Bromo-6-(chloromethyl)-4-methylpyridine, the fragmentation patterns would be influenced by the relative stability of the resulting ions and neutral losses.

Common fragmentation pathways would likely involve:

Loss of a chlorine radical (•Cl): This would lead to the formation of a [M-Cl]⁺ ion.

Loss of a bromine radical (•Br): This would result in a [M-Br]⁺ ion.

Loss of the chloromethyl radical (•CH₂Cl): This would produce a [M-CH₂Cl]⁺ ion.

Loss of HCl: This could occur via rearrangement, leading to a [M-HCl]⁺ ion.

In the mass spectrum of the related compound 2-bromo-6-hydroxymethylpyridine, prominent peaks corresponding to the loss of the hydroxymethyl group and further fragmentation of the pyridine ring have been observed mdpi.com. Similar fragmentation behavior would be expected for the chloromethyl analogue. For instance, the fragmentation of 2-bromo-6-chloromethylpyridine can lead to the formation of the 2-bromo-6-methylpyridine (B113505) fragment ion at m/z 170 mdpi.com. The presence of the methyl group at the 4-position in the target compound would influence the fragmentation pathways, potentially leading to the formation of resonance-stabilized fragments involving the methyl group. By carefully analyzing the MS/MS spectrum, it is possible to reconstruct the fragmentation pathways, which not only helps in confirming the structure but can also be used to identify and characterize reaction intermediates in complex mixtures.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| 2-Bromo-6-(chloromethyl)-4-methylpyridine |

| 2-bromo-6-chloromethylpyridine |

| 2-bromo-6-hydroxymethylpyridine |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a unique fingerprint, allowing for the identification of specific functional groups and insights into the molecular structure.

For 2-Bromo-6-(chloromethyl)-4-methylpyridine, characteristic vibrational frequencies can be predicted based on the known absorptions of substituted pyridines. cdnsciencepub.comnih.govcdnsciencepub.com The IR spectrum would be expected to show distinct peaks corresponding to C-H stretching of the aromatic ring and the methyl and chloromethyl groups, C=C and C=N stretching vibrations within the pyridine ring, and C-Br and C-Cl stretching vibrations.

Anharmonic force field calculations, often performed using density functional theory (DFT), can provide theoretical vibrational frequencies that show excellent agreement with experimental data for pyridine and its derivatives. acs.org A detailed analysis of the vibrational spectra, including both IR and Raman data, allows for a complete assignment of the fundamental vibrational modes. cdnsciencepub.comcdnsciencepub.com

Table 1: Expected IR and Raman Vibrational Modes for 2-Bromo-6-(chloromethyl)-4-methylpyridine

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on the pyridine ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the methyl and chloromethyl groups. |

| C=C / C=N Ring Stretch | 1600 - 1400 | Stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring. |

| C-H Bend | 1470 - 1370 | Bending vibrations of the aliphatic C-H bonds. |

| Ring Breathing | ~1000 | Symmetric stretching and contracting of the entire pyridine ring. |

| C-Cl Stretch | 800 - 600 | Stretching of the carbon-chlorine bond in the chloromethyl group. |

Note: The exact peak positions can be influenced by the specific substitution pattern and intermolecular interactions in the solid state or solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. wikipedia.org The electronic transitions in pyridine and its derivatives typically include π → π* and n → π* transitions. aip.orgfiu.edu

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, and these are generally high-energy, high-intensity absorptions. The n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to an antibonding π* orbital, are typically of lower energy and intensity. aip.org

For 2-Bromo-6-(chloromethyl)-4-methylpyridine, the UV-Vis spectrum would be expected to show characteristic absorption bands. The position and intensity of these bands are influenced by the substituents on the pyridine ring. Halogen substituents, like bromine and chlorine, can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to unsubstituted pyridine. aip.org Solvent polarity can also significantly affect the positions of these transitions, particularly the n → π* band. wikipedia.org

Table 2: Typical Electronic Transitions for Substituted Pyridines

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π* | 200 - 270 | Excitation of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic system. |

Note: These are general ranges, and the exact λ_max values for 2-Bromo-6-(chloromethyl)-4-methylpyridine would need to be determined experimentally.

X-Ray Crystallography for Solid-State Structure and Intermolecular Interactions

Co-crystallization involves crystallizing a target molecule with another component, such as a ligand or a potential reactant. This technique is valuable for studying non-covalent interactions and can provide insights into reaction mechanisms. For 2-Bromo-6-(chloromethyl)-4-methylpyridine, co-crystallization with hydrogen bond donors or acceptors could reveal preferential interaction sites. Such studies on substituted pyridines have been used to explore the competition and interplay between hydrogen bonds, halogen bonds, and π–π stacking interactions. acs.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is an essential tool for separating mixtures and assessing the purity of compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for the analysis of pyridine derivatives. researchgate.netcdc.gov

These techniques are crucial for monitoring the progress of the synthesis of 2-Bromo-6-(chloromethyl)-4-methylpyridine. For instance, during its preparation, GC-MS can be used to identify the desired product and distinguish it from potential side-products, such as over-chlorinated species like 2-chloro-6-(chloromethyl)pyridine. mdpi.com Thin-layer chromatography (TLC) is also frequently used for rapid, qualitative monitoring of reaction progress. google.comorientjchem.org

For purity assessment, a validated HPLC or GC method would be developed. A pure sample of 2-Bromo-6-(chloromethyl)-4-methylpyridine should yield a single major peak under specific chromatographic conditions (e.g., column type, mobile phase/carrier gas, flow rate, and temperature). The presence of other peaks would indicate impurities, which could then be identified, often by coupling the chromatograph to a mass spectrometer (LC-MS or GC-MS). mdpi.com

Table 3: Chromatographic Methods for Analysis

| Technique | Typical Application | Key Parameters |

|---|---|---|

| HPLC | Purity assessment of the final product. | Stationary phase (e.g., C18), mobile phase composition and gradient, flow rate, UV detection wavelength. |

| GC-MS | Reaction monitoring, identification of volatile impurities and byproducts. mdpi.com | Capillary column (e.g., HP-5ms), carrier gas (e.g., Helium), temperature program, mass analyzer for detection. mdpi.com |